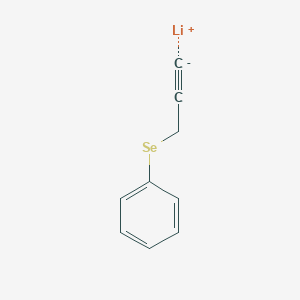
lithium;prop-2-ynylselanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;prop-2-ynylselanylbenzene is a chemical compound that combines lithium, prop-2-ynyl, and selanylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-2-ynylselanylbenzene typically involves the reaction of lithium with prop-2-ynylselanylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Lithium;prop-2-ynylselanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced using reducing agents to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various solvents like THF and dichloromethane. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce different oxidation states of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Lithium;prop-2-ynylselanylbenzene has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of lithium;prop-2-ynylselanylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;prop-2-ynylselanylbenzene include other organoselenium compounds and lithium-containing compounds. Examples include:
- Lithium selenide
- Prop-2-ynylselenol
- Selenobenzene
Uniqueness
This compound is unique due to its combination of lithium, prop-2-ynyl, and selanylbenzene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61713-61-9 |
|---|---|
Molecular Formula |
C9H7LiSe |
Molecular Weight |
201.1 g/mol |
IUPAC Name |
lithium;prop-2-ynylselanylbenzene |
InChI |
InChI=1S/C9H7Se.Li/c1-2-8-10-9-6-4-3-5-7-9;/h3-7H,8H2;/q-1;+1 |
InChI Key |
LGQDJDMUYWXTLR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#CC[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















